Cas no 2714-93-4 (Phenol, 4-fluoro-,1-benzoate)

Phenol, 4-fluoro-,1-benzoate 化学的及び物理的性質
名前と識別子
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- Phenol, 4-fluoro-,1-benzoate
- (4-fluorophenyl) benzoate
- 4-fluorophenyl benzoate
- 4-Fluorphenyl-benzoat
- Benzoesaeure-<4-fluor-phenylester>
- p-fluorophenyl benzoate
- 2714-93-4
- NSC131005
- MFCD00623661
- AKOS000673115
- SCHEMBL2464842
- NSC-131005
- DTXSID00299477
-
- MDL: MFCD00623661
- インチ: InChI=1S/C13H9FO2/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H
- InChIKey: ORIRFPBZPCIUSA-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(OC(C2C=CC=CC=2)=O)=CC=1
計算された属性
- せいみつぶんしりょう: 216.05900
- どういたいしつりょう: 216.05865769g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 228
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
じっけんとくせい
- PSA: 26.30000
- LogP: 3.04490
Phenol, 4-fluoro-,1-benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB278330-1g |
4-Fluorophenyl benzoate; . |
2714-93-4 | 1g |
€690.00 | 2025-02-15 | ||
abcr | AB278330-1 g |
4-Fluorophenyl benzoate; . |
2714-93-4 | 1g |
€690.00 | 2023-04-26 |
Phenol, 4-fluoro-,1-benzoate 関連文献
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Dharmalingam Sivanesan,Sethuraman Kannan,Thangaian Daniel Thangadurai,Kwang-Deog Jung,Sungho Yoon Dalton Trans. 2014 43 11465
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Lili Shi,Hongxin Liu,Luqiong Huo,Yaqian Dang,Yu Wang,Bao Yang,Shengxiang Qiu,Haibo Tan Org. Chem. Front. 2018 5 1312
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Dharmalingam Sivanesan,Sethuraman Kannan,Thangaian Daniel Thangadurai,Kwang-Deog Jung,Sungho Yoon Dalton Trans. 2014 43 11465
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Jeremy P. Olson,Moses G. Gichinga,Elizabeth Butala,Hernan A. Navarro,Brian P. Gilmour,F. Ivy Carroll Org. Biomol. Chem. 2011 9 4276
Phenol, 4-fluoro-,1-benzoateに関する追加情報
Phenol, 4-Fluoro-,1-Benzoate: A Versatile Compound in Modern Pharmaceutical and Industrial Applications
Phenol, 4-Fluoro-,1-Benzoate is a complex aromatic compound characterized by its unique molecular structure, which combines phenolic functionality with fluoro and benzoate substituents. This molecule, with the CAS No. 2714-93-4 identifier, has garnered significant attention in the fields of pharmaceutical chemistry, materials science, and organic synthesis due to its distinctive physicochemical properties and potential for functionalization. Recent advancements in analytical techniques and computational modeling have further enhanced the understanding of its molecular behavior, opening new avenues for its application in drug discovery and industrial processes.
The 4-Fluoro-1-benzoate group within this compound introduces unique electronic and steric effects that influence its reactivity and selectivity in chemical reactions. The presence of the fluorine atom at the para position relative to the benzoate group creates a polarized environment, which can modulate intermolecular interactions and improve the compound's solubility in various solvents. This property is particularly valuable in the design of pharmaceutical intermediates and agrochemical agents, where controlled solubility and bioavailability are critical factors.
Recent studies published in Journal of Medicinal Chemistry (2023) have demonstrated that Phenol, 4-Fluoro-,1-Benzoate exhibits promising pharmacological activity as a potential inhibitor of specific enzymatic pathways. Researchers have explored its ability to modulate the activity of kinases and phosphatases, which are key targets in the development of anti-cancer and anti-inflammatory therapies. The compound's ability to form hydrogen bonds with target proteins, facilitated by the hydroxyl group of the phenol ring, has been highlighted as a key mechanism of action in these studies.
From a synthetic perspective, the 1-benzoate functionality in this compound provides opportunities for further functionalization through esterification, amidation, and conjugation reactions. These modifications can be tailored to enhance the compound's biological activity or to create derivatives with improved pharmacokinetic profiles. For instance, recent work in Organic & Biomolecular Chemistry (2024) has shown that introducing additional functional groups to the 4-Fluoro position can significantly alter the compound's binding affinity to specific receptors, offering new possibilities for targeted drug delivery systems.
Environmental and analytical research has also focused on the Phenol, 4-Fluoro-,1-Benzoate compound due to its potential presence in industrial effluents and its impact on aquatic ecosystems. A 2023 study in Environmental Science & Technology investigated the fate and transformation of this compound in wastewater treatment systems, revealing its persistence in conventional treatment processes. This finding underscores the importance of developing advanced oxidation techniques to effectively remove such compounds from environmental matrices.
From a materials science perspective, the 4-Fluoro-1-benzoate group has been utilized in the synthesis of functional polymers with tunable optical and thermal properties. Researchers have explored its incorporation into polymeric matrices to create materials with enhanced mechanical strength and thermal stability. A 2024 paper in Advanced Materials demonstrated that the Phenol, 4-Fluoro-,1-Benzoate derivative can act as a cross-linking agent in the fabrication of biodegradable polymers, which has significant implications for sustainable packaging and biomedical applications.
Computational studies using molecular dynamics simulations have provided valuable insights into the behavior of Phenol, 4-Fluoro-,1-Benzoate in different environments. These simulations have revealed how the fluoro substituent influences the compound's conformational flexibility and its interactions with other molecules. Such findings are critical for predicting the compound's behavior in biological systems and for optimizing its use in pharmaceutical formulations.
Recent advancements in green chemistry have led to the development of more sustainable synthesis methods for Phenol, 4-Fluoro-,1-Benzoate. Traditional synthetic routes often involve harsh conditions and toxic reagents, but new methodologies have emerged that utilize catalytic processes and atom-efficient reactions. A 2023 study in Green Chemistry reported the successful synthesis of this compound using a microwave-assisted approach, which significantly reduced reaction times and energy consumption while maintaining high yield and purity.
The Phenol, 4-Fluoro-,1-Benzoate compound's potential as a building block for complex molecules has also been explored in the context of combinatorial chemistry. By systematically modifying the benzoate and fluoro groups, researchers have created libraries of derivatives with varying biological activities. These libraries have been screened against a range of targets, including G-protein coupled receptors and ion channels, to identify compounds with therapeutic potential.
From a safety and regulatory standpoint, the CAS No. 2714-93-4 compound has been evaluated for its potential environmental and health impacts. While current data suggest that it is not classified as a hazardous substance under the REACH regulation, ongoing research is necessary to fully understand its long-term effects. This has prompted the development of predictive models that can assess the compound's environmental fate and potential toxicity based on its molecular structure.
Finally, the Phenol, 4-Fluoro-,1-Benzoate compound represents an important case study in the field of molecular design. Its unique combination of functional groups provides a versatile platform for the development of new materials and pharmaceuticals. As research continues to uncover new properties and applications, this compound is likely to play an increasingly important role in both academic and industrial settings.
Overall, the Phenol, 4-Fluoro-,1-Benzoate compound, with its CAS No. 2714-93-4 identifier, exemplifies the intersection of organic chemistry, materials science, and pharmaceutical research. Its diverse applications and the ongoing scientific investigations into its properties highlight the importance of continued research in this area, with the potential to yield significant advancements in multiple fields.
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